

DS08210767 composite material properties

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Compound of Interest

Compound Name: DS08210767

Cat. No.: B1192653

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An In-depth Technical Guide on the Pharmacological Profile of **DS08210767**, a Novel PTH1R Antagonist

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research and informational purposes only. **DS08210767** is an investigational compound and is not approved for clinical use.

Introduction: Initial inquiries identified "**DS08210767**" as a potential composite material. However, a thorough review of scientific and patent literature reveals that **DS08210767** is, in fact, a small molecule drug candidate developed by Daiichi Sankyo Co., Ltd. It is a potent and orally bioavailable antagonist of the Parathyroid Hormone 1 Receptor (PTH1R). This guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and the experimental protocols used in its characterization, based on available public-domain data.

Core Properties of DS08210767

DS08210767 is a 1,4-benzodiazepin-2-one derivative identified through a scaffold-hopping approach from known PTH1R antagonists. Its primary therapeutic potential lies in its ability to block the action of parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP) on their receptor, which may be beneficial in conditions characterized by excessive PTH1R activation.^[1]

Pharmacological Activity

The key pharmacological feature of **DS08210767** is its potent antagonism of the human PTH1R. This activity was quantified through in vitro cellular assays.

Table 1: In Vitro Antagonist Potency of **DS08210767**

Parameter	Value	Cell Line	Assay Type
IC ₅₀	90 nM	CHO cells expressing hPTH1R	cAMP accumulation assay

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the drug that inhibits 50% of the maximal response induced by an agonist.

Pharmacokinetic Profile

Pharmacokinetic studies in rats were conducted to assess the oral bioavailability of **DS08210767**.

Table 2: Pharmacokinetic Parameters of **DS08210767** in Rats

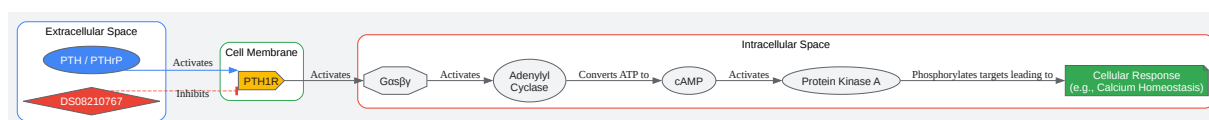
Parameter	Route of Administration	Dose (mg/kg)	C _{max} (ng/mL)	T _{max} (h)	AUC _{0-t} (ng·h/mL)	Oral Bioavailability (%)
DS08210767	Oral (p.o.)	10	258	2.0	1160	38.7
DS08210767	Intravenous (i.v.)	1	299	0.083	299	-

C_{max}: Maximum plasma concentration. T_{max}: Time to reach C_{max}. AUC_{0-t}: Area under the plasma concentration-time curve from time zero to the last measured time point.

Mechanism of Action: PTH1R Signaling Pathway

DS08210767 functions by competitively binding to the Parathyroid Hormone 1 Receptor (PTH1R), a Class B G-protein coupled receptor (GPCR). This binding prevents the

endogenous ligands, PTH and PTHrP, from activating the receptor. The primary signaling cascade initiated by PTH1R activation involves the G α s protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). By blocking this initial step, **DS08210767** inhibits all downstream effects mediated by this pathway.



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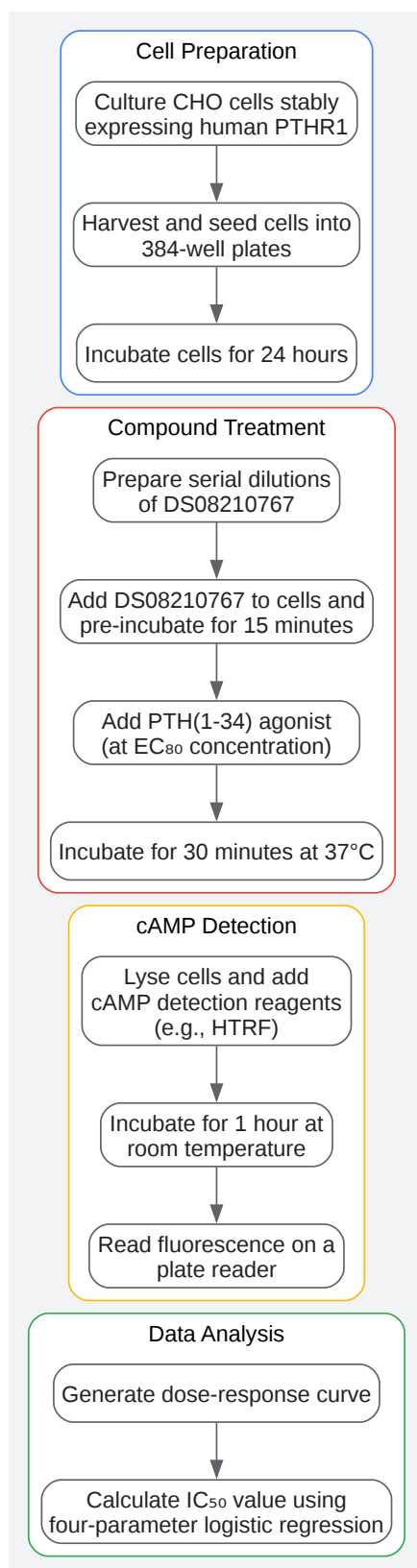
Caption: Mechanism of action of **DS08210767** on the PTH1R signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **DS08210767**.

PTHR1 Antagonist Activity Assay (cAMP Accumulation)

This workflow describes the process of determining the in vitro antagonist potency of **DS08210767**.

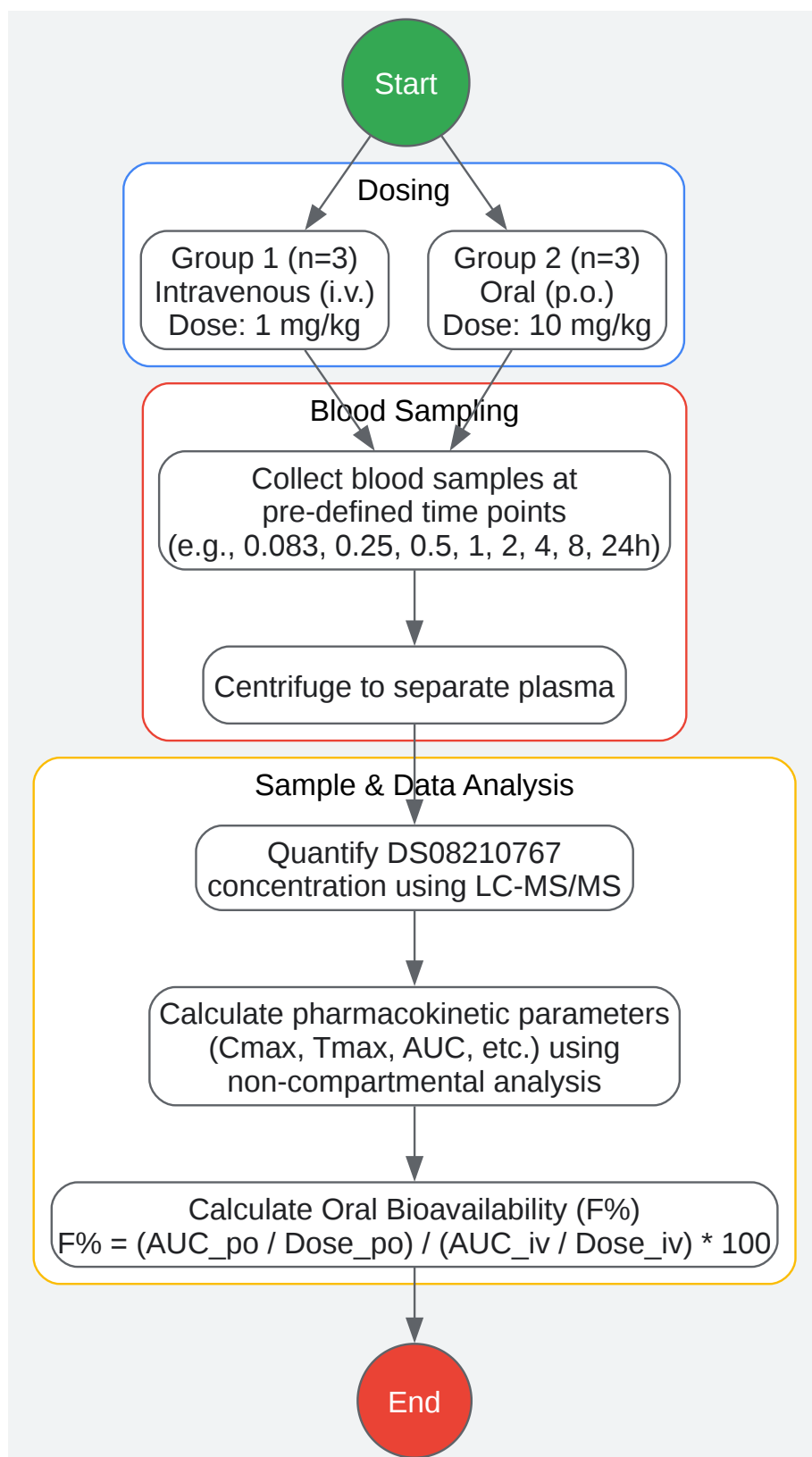


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Caption: Experimental workflow for the PTHR1 antagonist cAMP assay.

Pharmacokinetic Study in Rats

This protocol outlines the in vivo study to determine the pharmacokinetic parameters of **DS08210767**.



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Caption: Logical workflow for the pharmacokinetic study of **DS08210767** in rats.

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References

- 1. Discovery of novel PTHR1 antagonists: Design, synthesis, and structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
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